3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid
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Overview
Description
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of cinnamic acid and features a nitro group, a methoxy group, and a hydroxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the nitration of ferulic acid, which is a naturally occurring compound. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring .
Another synthetic route involves the demethylation of a precursor compound, such as 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide, using amine-mediated demethylation under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where ferulic acid is treated with nitrating agents in reactors designed to handle the exothermic nature of the reaction. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enal.
Reduction: Formation of 3-(4-Hydroxy-3-methoxy-5-aminophenyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 4-Hydroxy-3-methoxycinnamic acid, a naturally occurring compound with antioxidant properties.
Cinnamic Acid: A simple aromatic acid with a structure similar to 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid but lacking the nitro group.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of hydroxy, methoxy, and nitro groups on the aromatic ring provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
5438-42-6 |
---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-8-5-6(2-3-9(12)13)4-7(10(8)14)11(15)16/h2-5,14H,1H3,(H,12,13)/b3-2+ |
InChI Key |
PQFQIWNHGCVXIB-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CC(=O)O |
Origin of Product |
United States |
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